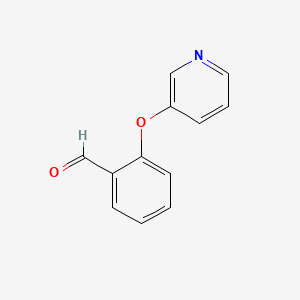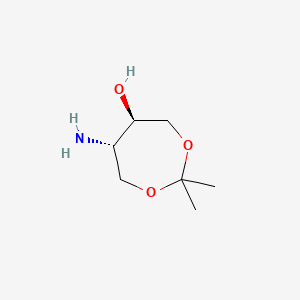
3-ヒドロキシ-3-メチル-2-ブタノンオキシム
概要
説明
3-Hydroxy-3-methyl-2-butanone oxime is an organic compound with a molecular formula of C5H11NO2 . It is a white to light yellow powder or crystal .
Synthesis Analysis
The common method of preparing oxime includes the reaction of 2-methyl-2-butanone with hydroxylamine . In a study, the ®-3-aminobutanol is synthesized in a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as starting material, initial formation of oxime with hydroxylamine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90 % yield .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3-methyl-2-butanone oxime consists of a hydroxyl group and an oxime group . The molecular weight is 117.15 .Chemical Reactions Analysis
The reaction of 3-Hydroxy-3-methyl-2-butanone oxime with OH radicals was studied theoretically by using the Density Functional Theory (DFT) method under three hydrogen abstraction pathways . An experimental and theoretical study of the kinetics of the reaction between 3-hydroxy-3-methyl-2-butanone and OH radicals was carried out .Physical and Chemical Properties Analysis
3-Hydroxy-3-methyl-2-butanone oxime has a density of 1.02g/cm³, a melting point of 84-86°C, a boiling point of 219.6°C at 760 mmHg, and a vapor pressure of 0.0248mmHg at 25°C . It is soluble in ether and acetone .科学的研究の応用
オキシムおよびヒドラゾンの生成
3-ヒドロキシ-3-メチル-2-ブタノンオキシムは、オキシムおよびヒドラゾンの生成を研究するために使用できます . オキシムは、アルデヒドとケトンがヒドロキシルアミンと反応すると生成されます . 窒素との反応により、付加体が脱水し、実質的に不可逆的なプロセスでオキシムが生成されます .
実験室化学品の製造
3-ヒドロキシ-3-メチル-2-ブタノンオキシムは、実験室化学品である2,5-ジヒドロキシ-2-メチル-ヘプタン-3-オンの製造に使用されます .
速度論的研究
3-ヒドロキシ-3-メチル-2-ブタノン(3H3M2B)とOHラジカルの反応は、温度の関数として速度定数を決定するために、実験的および理論的に研究されてきました .
熱力学的特性データ分析
この化合物は、純粋な化合物、主に有機化合物の熱力学的特性データを批判的に評価したコレクションの一部です . これらのデータは、NIST ThermoData Engineソフトウェアパッケージに実装されている動的データ分析によって生成されます .
ガスクロマトグラフィー
3-ヒドロキシ-3-メチル-2-ブタノンオキシムは、ガスクロマトグラフィーで使用できます。ガスクロマトグラフィーは、分析化学で一般的に使用されるタイプのクロマトグラフィーで、分解することなく気化できる化合物を分離および分析するために使用されます .
質量分析
この化合物は、質量分析にも使用されます。質量分析は、イオンの質量電荷比を測定する分析技術です . 結果は、通常、質量スペクトルとして表示されます。質量スペクトルは、強度を質量電荷比の関数としてプロットしたものです .
作用機序
Target of Action
It’s known that oximes like 3-hydroxy-3-methyl-2-butanone oxime can react with aldehydes and ketones .
Mode of Action
The mode of action of 3-Hydroxy-3-methyl-2-butanone oxime involves a reaction with aldehydes and ketones to form oximes . In this reaction, the oxygen acts as a nucleophile in competition with nitrogen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can be part of various biochemical reactions, including those involving aldehydes and ketones .
Result of Action
The formation of oximes from the reaction of this compound with aldehydes and ketones could potentially have various effects depending on the specific biochemical context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-3-methyl-2-butanone oxime. For instance, the compound should be stored in a sealed, cool, and dry environment . Furthermore, the reaction of this compound with OH radicals was studied theoretically over a temperature range of 277 to 353 K , indicating that temperature can influence its reactivity.
Safety and Hazards
3-Hydroxy-3-methyl-2-butanone oxime may pose hazards. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised not to breathe dust and to avoid contact with skin and eyes .
生化学分析
Biochemical Properties
3-Hydroxy-3-methyl-2-butanone oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine, forming oximes through a nucleophilic addition reaction. This interaction is essentially irreversible as the adduct dehydrates . Additionally, 3-Hydroxy-3-methyl-2-butanone oxime can form complexes with metal ions, which can influence its biochemical activity.
Cellular Effects
The effects of 3-Hydroxy-3-methyl-2-butanone oxime on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in the expression of certain genes involved in metabolic pathways . Moreover, 3-Hydroxy-3-methyl-2-butanone oxime can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Hydroxy-3-methyl-2-butanone oxime exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them . Additionally, 3-Hydroxy-3-methyl-2-butanone oxime can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-3-methyl-2-butanone oxime can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3-methyl-2-butanone oxime is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 3-Hydroxy-3-methyl-2-butanone oxime has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-Hydroxy-3-methyl-2-butanone oxime vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
3-Hydroxy-3-methyl-2-butanone oxime is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can be metabolized by enzymes such as hydroxylases and oxidases, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of different metabolites in the cell.
Transport and Distribution
The transport and distribution of 3-Hydroxy-3-methyl-2-butanone oxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, 3-Hydroxy-3-methyl-2-butanone oxime can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of 3-Hydroxy-3-methyl-2-butanone oxime is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism.
特性
IUPAC Name |
(3E)-3-hydroxyimino-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLBCGVADVPKD-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-25-6 | |
| Record name | NSC409554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


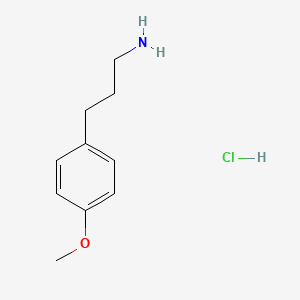

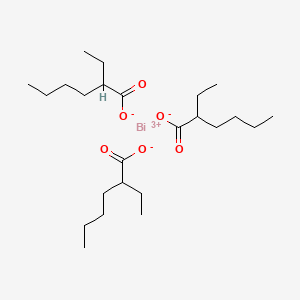

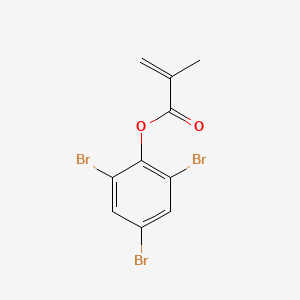
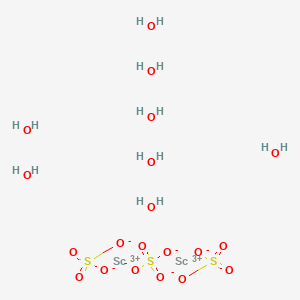
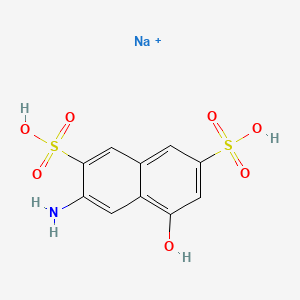
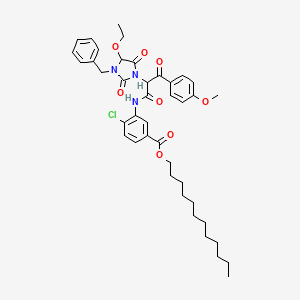

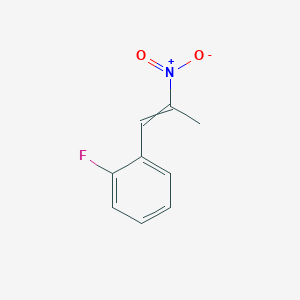
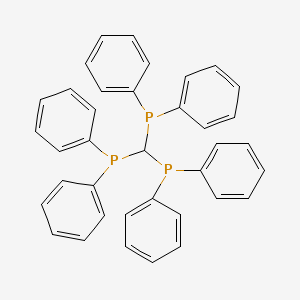
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)
